2,4-Dichloro-6-cyclopropyl-1,3,5-triazine
Overview
Description
2,4-Dichloro-6-cyclopropyl-1,3,5-triazine is a triazine derivative with the molecular formula C6H5N3Cl2. This compound is part of the broader class of triazines, which are known for their applications in various fields such as agriculture, pharmaceuticals, and materials science .
Mechanism of Action
Target of Action
Triazine compounds are known to have a wide range of applications, including as herbicides and polymer photostabilisers .
Mode of Action
Triazine compounds are generally known to undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .
Biochemical Pathways
Some 1,3,5-triazines are known to display important biological properties, including antitumor properties .
Result of Action
Some 1,3,5-triazines are known to have antitumor properties and are used clinically to treat lung, breast, and ovarian cancer .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-6-cyclopropyl-1,3,5-triazine is a triazine derivative, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Cellular Effects
Triazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that triazine derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that triazine derivatives can have threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that triazine derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that triazine derivatives can interact with various transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
It is known that triazine derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine typically involves the chlorination of 1,3,5-triazine derivatives. One common method includes the reaction of cyanuric chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at low levels to ensure the stability of the intermediate products .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts such as aluminum chloride can further optimize the reaction conditions, leading to higher purity and reduced by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: While less common, the compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted triazines.
Oxidation Products: Oxidized derivatives of the triazine ring.
Reduction Products: Reduced forms of the triazine compound.
Scientific Research Applications
2,4-Dichloro-6-cyclopropyl-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, herbicides, and other agrochemicals
Comparison with Similar Compounds
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- 2,4,6-Triamino-1,3,5-triazine (Melamine)
Comparison: 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other triazines may not be as effective .
Properties
IUPAC Name |
2,4-dichloro-6-cyclopropyl-1,3,5-triazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3/c7-5-9-4(3-1-2-3)10-6(8)11-5/h3H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYYBHZFUCSINS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.